2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione

描述

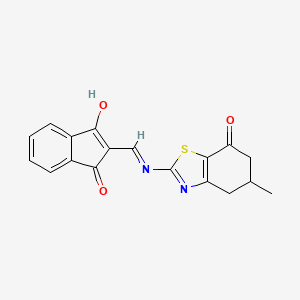

2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione is a hybrid heterocyclic compound featuring a fused benzothiazole scaffold conjugated with an indane-1,3-dione moiety via a methyleneamino linker. The indane-1,3-dione group, a cyclic diketone, enhances electrophilicity and may facilitate interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-9-6-13-17(14(21)7-9)24-18(20-13)19-8-12-15(22)10-4-2-3-5-11(10)16(12)23/h2-5,8-9,22H,6-7H2,1H3/b19-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZHLQIXVWMCRD-UFWORHAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or process similar molecular motifs

Mode of Action

Based on its chemical structure, it may interact with its targets through the formation of covalent bonds or via non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical reactions, such as the formation of oximes and hydrazones.

生物活性

2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione, with the CAS number 1022414-32-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2O3S. It features a complex structure that includes a benzothiazole moiety and an indane dione framework.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O3S |

| Molecular Weight | 338.38 g/mol |

| CAS Number | 1022414-32-9 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with indane diones under controlled conditions. The specific methodologies may vary based on desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole exhibit significant activity against various bacterial strains and fungi.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The presence of the benzothiazole ring is believed to contribute to its radical scavenging activity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study published in Eur J Med Chem evaluated several benzothiazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of various indane derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications led to enhanced activity compared to standard chemotherapeutics .

- Antioxidant Activity Assessment : A comparative analysis using DPPH and ABTS assays indicated that compounds featuring the indane and benzothiazole structures exhibited higher antioxidant activities than their counterparts lacking these moieties .

相似化合物的比较

To contextualize the properties of 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione, we analyze structurally related isoindole-1,3-dione derivatives and benzothiazole hybrids reported in recent literature.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : The target compound’s melting point is unreported, but benzothiazole analogs typically exhibit higher melting points (e.g., 215–267°C for isoindole-1,3-dione derivatives ), suggesting similar thermal stability.

- Spectroscopic Signatures : The IR stretches for C=O in isoindole-1,3-dione derivatives (1700–1780 cm⁻¹) are expected to align with the target compound. Unique NMR signals for the benzothiazole’s NH and methyl groups (theoretical δ ~2.5 for CH3) would distinguish it from phenyl-hydrazone derivatives (e.g., compound 17a’s NH δ 9.87) .

常见问题

Q. What are the standard synthetic routes for preparing 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione?

The compound is typically synthesized via condensation reactions between a benzothiazole amine derivative and an indane-1,3-dione aldehyde. For example, analogous methods involve refluxing 5-methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-amine with a substituted aldehyde (e.g., 3-formyl-indane-1,3-dione) in acetic acid with sodium acetate as a catalyst. The reaction mixture is heated under reflux for 3–5 hours, followed by filtration and recrystallization from a DMF/acetic acid mixture .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to verify the presence of characteristic peaks (e.g., methyl groups in the benzothiazole ring, aromatic protons in the indane-dione moiety).

- FT-IR spectroscopy to identify functional groups such as C=O (stretching ~1700 cm⁻¹) and N-H bonds (if present).

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization often involves:

- Adjusting molar ratios of reactants (e.g., using 1.1 equivalents of the aldehyde component relative to the amine).

- Prolonging reflux times (up to 5 hours) to ensure complete imine formation.

- Purification via recrystallization in polar solvents (e.g., acetic acid or DMF mixtures) to remove unreacted starting materials .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during condensation reactions?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine group on the benzothiazole attacks the aldehyde carbonyl of indane-1,3-dione, forming a Schiff base intermediate. Sodium acetate acts as a base, deprotonating the intermediate to drive the reaction toward imine formation. Computational studies (e.g., DFT calculations) can model the energy barriers for key steps, while kinetic experiments under varying temperatures/pH conditions may reveal rate-determining stages .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in the indane-dione moiety) or solvent-induced shifts. Strategies include:

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Common derivatization approaches:

- Substitution at the benzothiazole ring : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) via precursor modification.

- Functionalization of the indane-dione core : React the carbonyl groups with hydrazines or hydroxylamines to form hydrazones or oximes.

- Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig conditions to attach aryl/heteroaryl groups .

Q. How can computational methods predict the compound’s biological or material properties?

- Molecular docking : Screen against protein targets (e.g., kinases, enzymes) to hypothesize binding modes.

- DFT calculations : Estimate electronic properties (HOMO/LUMO energies) for photophysical applications.

- MD simulations : Model stability in biological membranes or solvent systems .

Methodological Challenges & Solutions

Q. How to address poor solubility during biological assays?

- Use co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers.

- Synthesize water-soluble prodrugs (e.g., phosphate esters) via esterification of hydroxyl groups.

- Employ nanoformulation techniques (e.g., liposomal encapsulation) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Q. How to validate the compound’s stability under storage or experimental conditions?

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use LC-MS to detect degradation products (e.g., hydrolysis of the imine bond).

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。